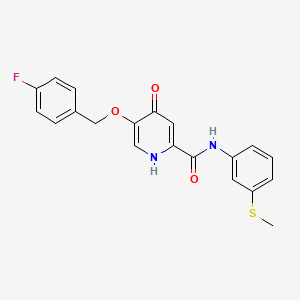

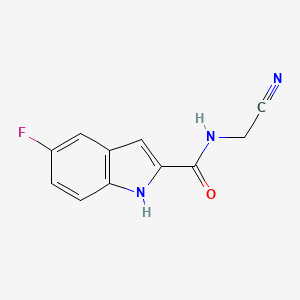

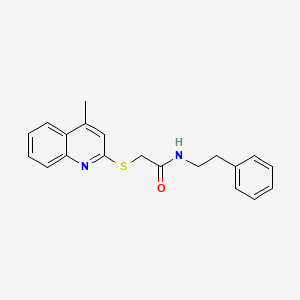

![molecular formula C10H8ClN3O B2965845 N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide CAS No. 180793-13-9](/img/structure/B2965845.png)

N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide

Overview

Description

N’-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C10H8ClN3O. It is also known by its Chemical Abstracts Service (CAS) number 180793-13-9. The compound is characterized by its structure, which includes a chlorophenyl group and a cyanoacetohydrazide moiety .

Molecular Structure Analysis

The molecular formula C10H8ClN3O suggests that the compound contains ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The specific arrangement of these atoms in the molecule determines its three-dimensional structure and properties .Physical and Chemical Properties Analysis

Scientific Research Applications

Enzyme Inhibition Studies

The derivative of N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide has been utilized in the synthesis of various heterocyclic compounds with potential enzyme inhibition properties. These synthesized compounds have been evaluated for their lipase and α-glucosidase inhibition activities. For instance, one study synthesized novel compounds derived from this hydrazide and found significant anti-lipase and anti-α-glucosidase activities in some of the derivatives (Bekircan et al., 2015).

Nonlinear Optical Properties

Another application of related hydrazide compounds is in the study of nonlinear optical properties. These studies investigate their potential as materials for optical devices like optical limiters and switches. For example, derivatives of related propane hydrazides have been synthesized and their third-order nonlinear optical properties were evaluated using techniques like Z-scan, revealing promising results (Naseema et al., 2012).

Antimicrobial and Anticancer Activities

There is significant research into the use of this compound derivatives for antibacterial and anticancer applications. Several studies have synthesized new compounds using this hydrazide and evaluated them for their effectiveness against various bacterial strains and cancer cell lines. Some derivatives have shown potent antibacterial and anticancer activities, offering potential for pharmaceutical development (Bondock & Gieman, 2015).

Optical Power Limiting Behavior

Compounds derived from hydrazides similar to this compound have shown promising results in optical power limiting studies. These studies are crucial for developing materials that can protect delicate optical sensors and human eyes from intense light sources, such as lasers (Naseema et al., 2012).

Mechanism of Action

Hydrazones are known to exhibit a wide variety of biological activities. They are usually formed by the action of hydrazine on ketones or aldehydes . The most significant reactivity of the hydrazones is their nucleophilicity. Thus, reactions like Mannich reaction, coupling reaction, and halogenations have taken place readily at such carbon .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other hydrazide compounds, it is plausible that it could participate in biochemical reactions involving enzymes, proteins, and other biomolecules

Cellular Effects

Given its structural features, it is conceivable that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)7-13-14-10(15)5-6-12/h1-4,7H,5H2,(H,14,15)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLGQJKFIOJSPN-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323952 | |

| Record name | N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657527 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

180793-13-9 | |

| Record name | N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

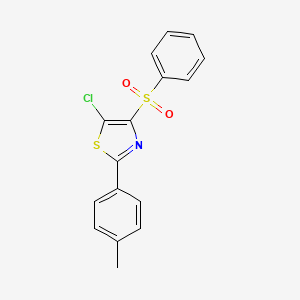

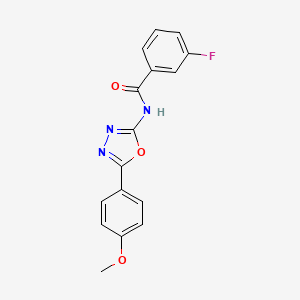

![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)